

# Hemicellulase in food technology for dough improvement

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## Compound of Interest

Compound Name: Hemicellulase

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## Application Notes: Hemicellulase in Dough Improvement

**Hemicellulase**, a class of enzymes that hydrolyze hemicellulose, plays a significant role in modern food technology, particularly in the baking industry.[1] In wheat flour, the most important hemicelluloses are arabinoxylans, which have a high capacity for binding water and influencing the development of the gluten network.[1][2] The application of **hemicellulase**, primarily in the form of xylanases and pentosanases, modifies these complex polysaccharides, leading to marked improvements in dough handling and the quality of the final baked product.[3][4]

Mechanism of Action: **Hemicellulases**, specifically endo-xylanases, work by breaking down the arabinoxylan fraction in flour.[5] Arabinoxylans are classified into two types: water-extractable (WE-AX) and water-unextractable (WU-AX).[5] While WE-AX can be beneficial for dough properties, WU-AX is often considered detrimental to breadmaking.[2][5] **Hemicellulase** cleaves the long chains of WU-AX, converting them into smaller, soluble fragments.[2][4] This enzymatic action has several positive consequences:

- **Water Redistribution:** The breakdown of WU-AX releases bound water, making it available for gluten hydration and starch gelatinization.[1][2][6] This improved water distribution leads to a more homogenous and workable dough.[1]
- **Gluten Network Enhancement:** By making more water available, **hemicellulase** promotes the formation of a stronger, more extensible gluten network.[2][6] The enzyme's activity can

lead to an increase in disulfide bonds and hydrophobic interactions within the gluten structure.[6] This strengthened network is better able to retain the gas produced during fermentation.[6][7]

- **Reduced Dough Viscosity:** The partial depolymerization of arabinoxylans reduces dough viscosity, resulting in a softer, more extensible, and less sticky dough that is easier to handle and machine.[1][8]

**Benefits in Dough and Bread Quality:** The addition of **hemicellulase** offers a range of advantages throughout the bread-making process and in the final product:

- **Improved Dough Handling:** Dough treated with **hemicellulase** is generally softer, more flexible, and more stable.[9][10] This is beneficial in large-scale production, reducing mixing times and easing the shaping process.[1][11]
- **Increased Loaf Volume:** One of the most significant benefits of **hemicellulase** is a substantial increase in the specific volume of the bread.[3][6][12] This is attributed to the improved gas retention of the strengthened gluten network.[6][7]
- **Enhanced Crumb Structure:** **Hemicellulase** contributes to a finer, more uniform crumb structure with a softer texture.[9][11][12] It also reduces crumb firmness, a key factor in consumer perception of freshness.[2][6]
- **Delayed Staling:** By modifying the carbohydrate structures, **hemicellulase** can help to retard amylopectin retrogradation, which is a primary cause of bread staling, thus extending the shelf life of the product.[3][12]

## Quantitative Data on Hemicellulase Effects

The impact of **hemicellulase** on dough and bread properties has been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of **Hemicellulase** Dosage on Farinograph Properties of Wheat Dough

Hemicellulase Dosage (mg/kg of flour)	Water Absorption (%)	Development Time (min)	Stability Time (min)	Degree of Softening (FU)	Reference
0 (Control)	No significant change	-	-	-	[6]
20	No significant change	-	-	-	[6]
40	No significant change	-	-	-	[6]
60	No significant change	-	-	-	[6]
10g/100kg	-	Increased	Increased	Decreased	[9]

Data from a study on wheat aleurone-rich dough showed no significant change in water absorption with **hemicellulase** addition.[6] However, another study indicated that an optimal dose of 10g/100kg of flour improved dough stability and reduced softening.[9]

Table 2: Effect of **Hemicellulase** Dosage on Bread Quality

Hemicellulase Dosage (mg/kg of flour)	Specific Volume Increase (%)	Crumb Firmness Decrease (%)	Reference
40	40.91	104.57	[2][6]
60	Lower than 40 mg/kg (dough collapsed during baking)	-	[6]

Table 3: Effect of **Hemicellulase** on Wet Gluten Content and Gluten Index

Hemicellulase Dosage (mg/kg of flour)	Stage of Proofing	Wet Gluten Content (%)	Gluten Index	Reference
0 (Control)	Stage I	-	-	[6]
40	Stage I	42.70	Increased	[6]
60	Each Stage	Lower than control	-	[6]

The addition of 40 mg/kg **hemicellulase** increased the wet gluten content in the initial proofing stage.[6] However, a higher dosage of 60 mg/kg resulted in a lower wet gluten content throughout the proofing stages compared to the control.[6]

## Experimental Protocols

### Protocol 1: Evaluation of Dough Rheological Properties using a Farinograph

Objective: To determine the effect of **hemicellulase** on the water absorption, development time, stability, and degree of softening of dough.

Materials:

- Wheat flour
- **Hemicellulase** enzyme preparation
- Distilled water
- Salt
- Farinograph equipped with a thermostatically controlled mixing bowl

Procedure:

- Sample Preparation: Prepare flour blends with varying concentrations of **hemicellulase** (e.g., 0, 20, 40, 60 mg/kg of flour).[6] Ensure a homogenous distribution of the enzyme within the flour.[6]

- Farinograph Setup: Set the Farinograph mixing bowl to the desired temperature (typically 30°C).
- Dough Mixing: Place a standard amount of the flour blend (e.g., 300g) into the Farinograph bowl.[13]
- Water Addition: Add distilled water from the burette while the mixer is running, until the dough reaches a consistency of 500 Brabender Units (BU).[13] The amount of water added is the water absorption.
- Data Recording: Continue mixing and record the following parameters from the farinogram:
  - Dough Development Time (DDT): The time required to reach the maximum consistency.[2]
  - Stability Time (ST): The time during which the top of the curve remains above the 500 BU line.[2]
  - Degree of Softening (DS): The difference in BU from the peak of the curve to the value after a specified time (e.g., 12 minutes after the peak).[2]
- Analysis: Compare the farinograph parameters of the doughs with different **hemicellulase** concentrations to the control dough (without enzyme).

#### Protocol 2: Bread Making Procedure for Assessing **Hemicellulase** Efficacy

Objective: To evaluate the effect of **hemicellulase** on the physical properties of bread, such as loaf volume and crumb structure.

Materials:

- Wheat flour (e.g., 200g)[6]
- Distilled water (e.g., 130 mL)[6]
- Sugar (e.g., 12g)[6]
- Salt (e.g., 3g)[6]

- Yeast (e.g., 4g)[6]
- Butter (e.g., 6g)[6]
- **Hemicellulase** at various dosages (e.g., 0, 20, 40, 60 mg/kg of flour)[6]

Procedure:

- **Ingredient Mixing:** Premix the dry ingredients, including the flour and the specified dosage of **hemicellulase**, to ensure even distribution.[6]
- **Dough Preparation:** Combine all ingredients and mix to form a dough.[6]
- **Fermentation (Proofing):** Allow the dough to ferment in a controlled environment (e.g., 38°C and 85% relative humidity) for a specified period. The proofing process may involve one or two stages.[6]
- **Baking:** Shape the dough, place it in baking pans, and bake at a specified temperature and time (e.g., 180°C for 25 minutes).[3][11]
- **Cooling:** After baking, allow the bread loaves to cool to room temperature before analysis.

Protocol 3: Xylanase Activity Assay (DNS Method)

Objective: To quantify the enzymatic activity of a **hemicellulase** (xylanase) preparation.

Materials:

- **Hemicellulase** (xylanase) enzyme solution
- Beechwood xylan (1.0% w/v) as substrate[11]
- McIlvaine buffer (citric acid/disodium hydrogen phosphate), pH 6.0[11]
- 3,5-dinitrosalicylic acid (DNS) reagent[11][14]
- Microplate reader or spectrophotometer

Procedure:

- **Reaction Setup:** In a microplate well or test tube, combine 0.1 mL of the diluted enzyme solution with 0.1 mL of the 1.0% beechwood xylan substrate in the buffer.[\[14\]](#)
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 5-10 minutes).[\[11\]](#)[\[14\]](#)
- **Reaction Termination:** Stop the enzymatic reaction by adding 0.3 mL of the DNS reagent and boiling the mixture for 5 minutes.[\[14\]](#)
- **Color Development:** Allow the mixture to cool to room temperature. The DNS reagent reacts with the reducing sugars released by the enzyme, producing a color change.
- **Absorbance Measurement:** Measure the absorbance of the solution at 540 nm using a microplate reader.[\[14\]](#)
- **Quantification:** Determine the amount of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of xylose. One unit (U) of xylanase activity is typically defined as the amount of enzyme that releases 1  $\mu$ mol of reducing sugars per minute under the specified conditions.[\[11\]](#)

#### Protocol 4: Measurement of Bread Specific Volume and Crumb Firmness

**Objective:** To quantitatively assess the quality of bread produced with and without **hemicellulase**.

##### A. Specific Volume Measurement (Rapeseed Displacement Method):

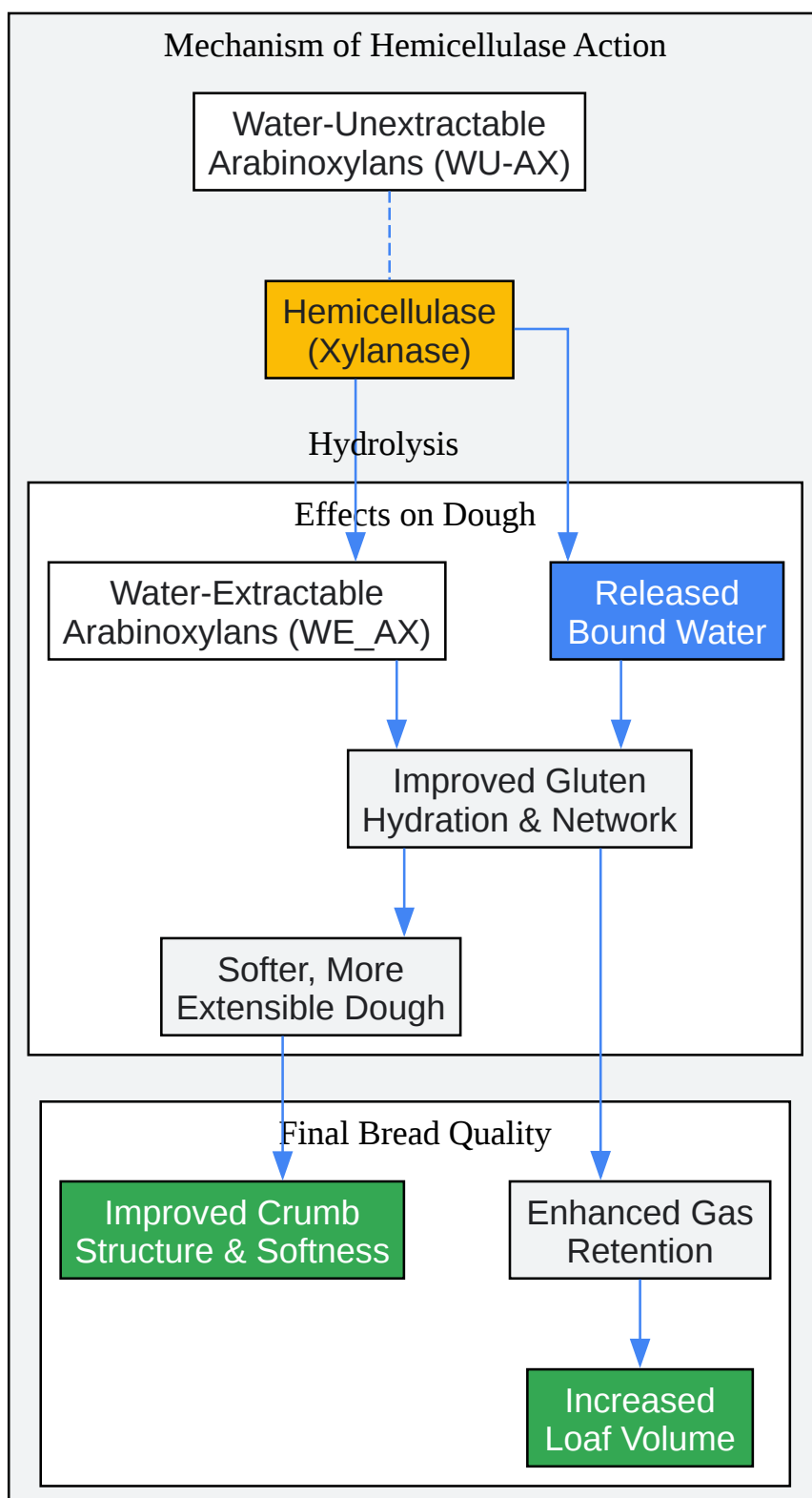
- **Apparatus:** A container of known volume and a supply of rapeseed.
- **Procedure:** a. Weigh the bread loaf. b. Fill the container with rapeseeds and level the surface. c. Place the bread loaf into the container, allowing the displaced rapeseeds to be collected. d. Measure the volume of the displaced rapeseeds. This volume is equal to the loaf volume. e. Calculate the specific volume by dividing the loaf volume (mL) by its weight (g).[\[11\]](#)

##### B. Crumb Firmness Measurement (Texture Analyzer):

- Sample Preparation: Cut a standardized slice of bread from the center of the loaf.
- Apparatus: A texture analyzer equipped with a cylindrical probe.
- Procedure: a. Place the bread slice on the texture analyzer platform. b. Perform a two-cycle compression test, compressing the crumb to a certain percentage of its original height (e.g., 40%).<sup>[13]</sup> c. The force required for the first compression is recorded as the crumb firmness (hardness).
- Analysis: Compare the firmness values of bread made with different **hemicellulase** concentrations. A lower value indicates a softer crumb.

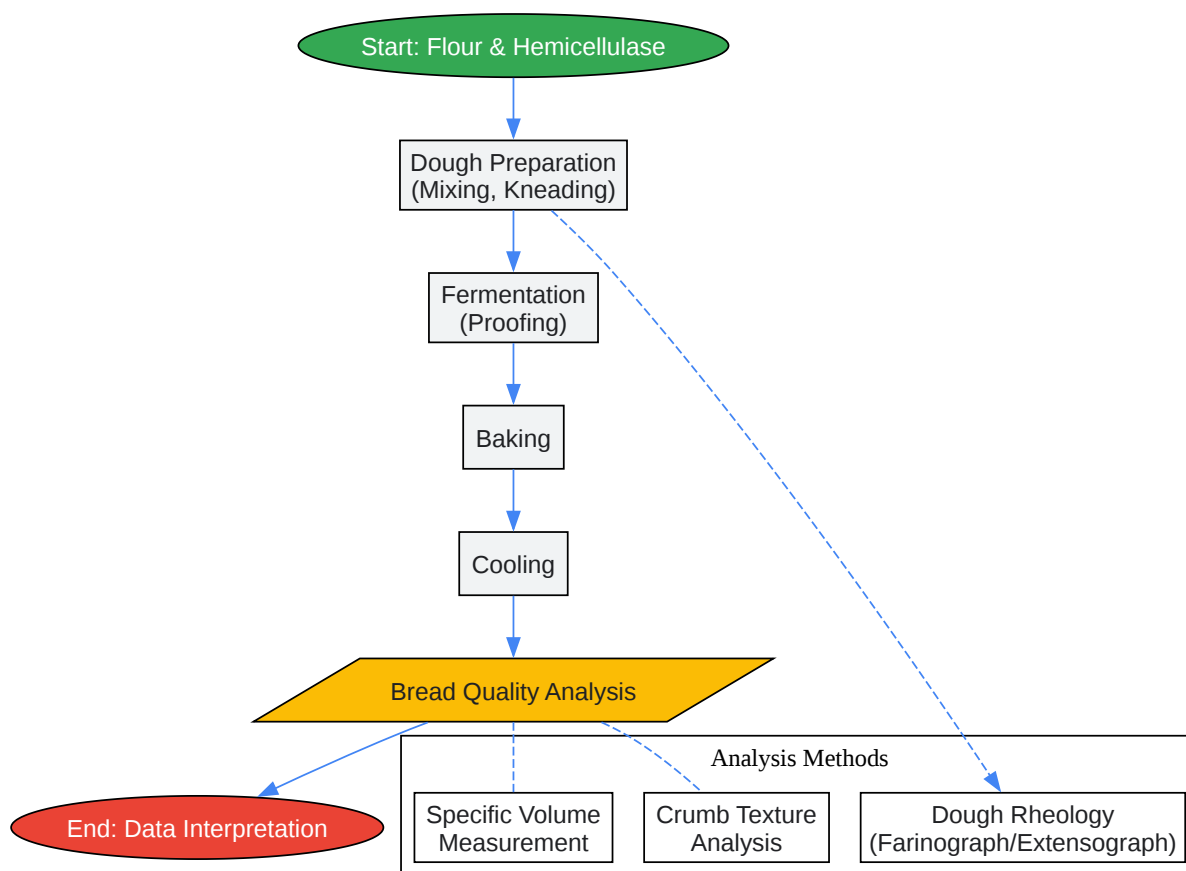
## Visualizations





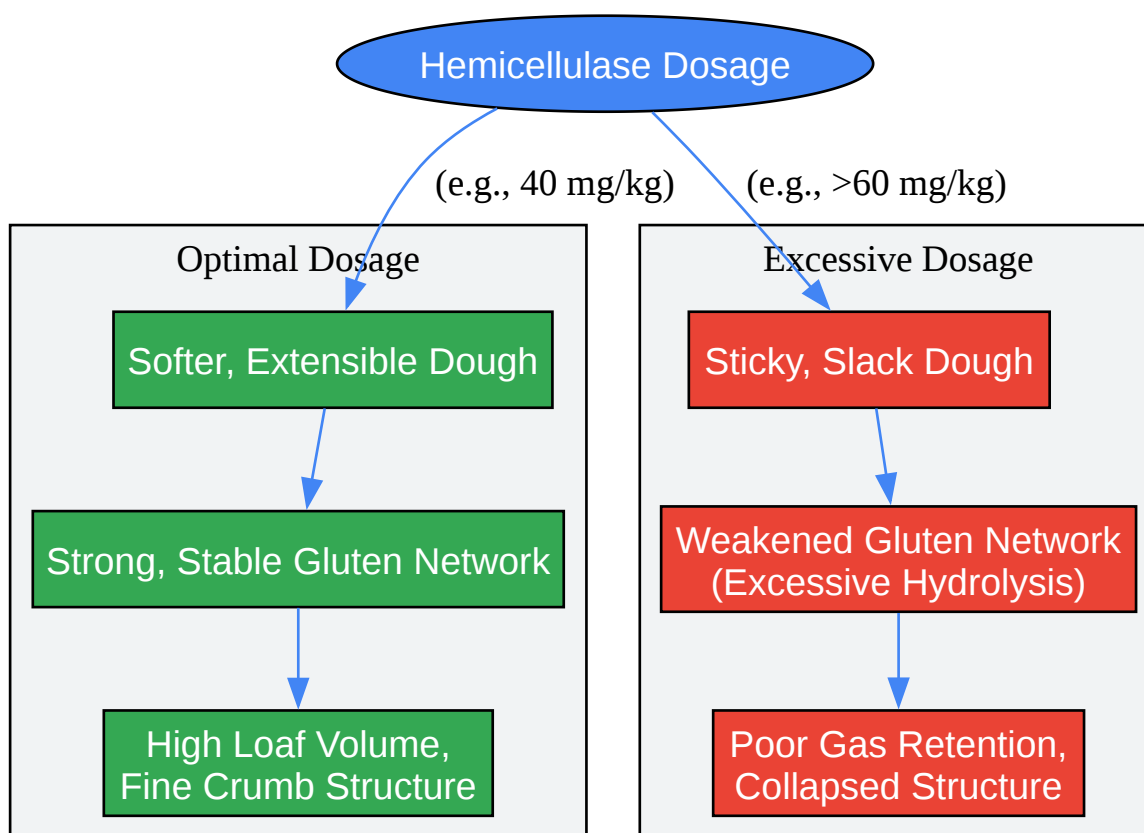
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Caption: Mechanism of **Hemicellulase** Action on Dough Improvement.



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Caption: Experimental Workflow for Evaluating **Hemicellulase**.



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Caption: Logical Relationship of **Hemicellulase** Dosage and Effects.

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